6-bromo-8-fluoroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H5BrFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-fluoroquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-8-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form quinolin-3-one derivatives.
Reduction Reactions: The compound can be reduced to form 6-bromo-8-fluoroquinoline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-8-fluoroquinolin-3-ol derivatives.
Oxidation Reactions: Formation of 6-bromo-8-fluoroquinolin-3-one.
Reduction Reactions: Formation of 6-bromo-8-fluoroquinoline.
Wissenschaftliche Forschungsanwendungen
6-bromo-8-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 6-bromo-8-fluoroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoroquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-chloro-8-fluoroquinolin-3-ol: Contains a chlorine atom instead of bromine, leading to variations in its chemical properties and applications.
6-bromoquinolin-3-ol:
Uniqueness
6-bromo-8-fluoroquinolin-3-ol is unique due to the combined presence of bromine and fluorine atoms, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-8-fluoroquinolin-3-ol involves the bromination of 8-fluoroquinolin-3-ol followed by a substitution reaction with sodium bromide.", "Starting Materials": [ "8-fluoroquinolin-3-ol", "Bromine", "Sodium hydroxide", "Sodium bromide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 8-fluoroquinolin-3-ol in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide to the solution until the pH reaches 7-8.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 6-bromo-8-fluoroquinolin-3-ol as a yellow solid.", "Step 6: Dissolve 6-bromo-8-fluoroquinolin-3-ol in a mixture of acetic acid and water.", "Step 7: Add sodium bromide and hydrogen peroxide to the solution and heat at 80°C for 2 hours.", "Step 8: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 9: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product, 6-bromo-8-fluoroquinolin-3-ol." ] } | |
CAS-Nummer |
1695875-44-5 |
Molekularformel |
C9H5BrFNO |
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
6-bromo-8-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI-Schlüssel |
WAPRDYRCXXSGRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.